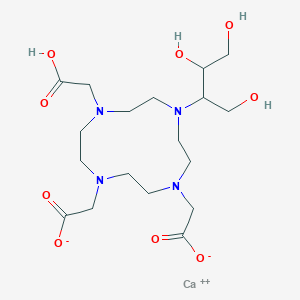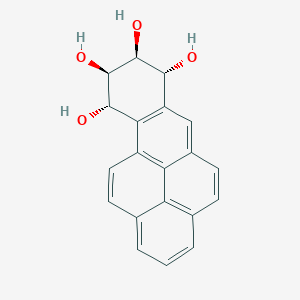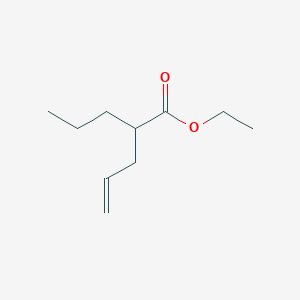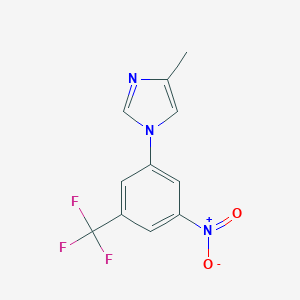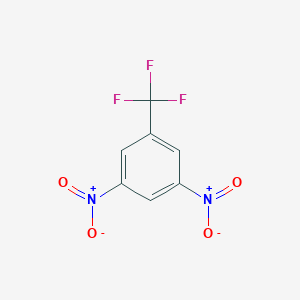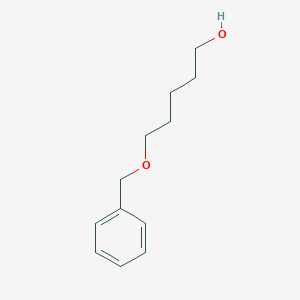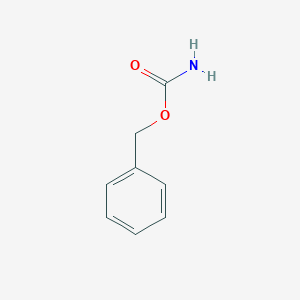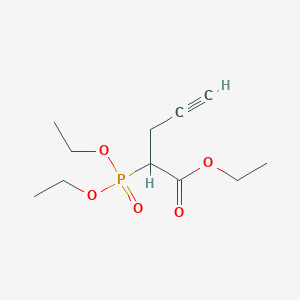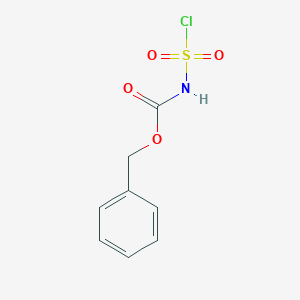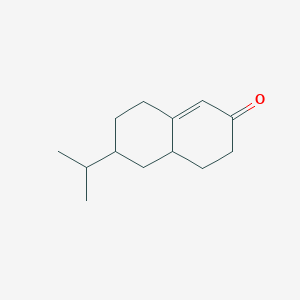
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-, also known as dihydrocarvone, is a cyclic ketone that is widely used in organic synthesis and pharmaceutical research. It has a unique chemical structure that makes it an important building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne is not well understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. It may also act by reducing inflammation in the body.
Effets Biochimiques Et Physiologiques
Dihydrocarvone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been found to exhibit anti-inflammatory and antitumor activities. Dihydrocarvone has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydrocarvone has several advantages for lab experiments. It is readily available and inexpensive. It is also easy to handle and store. However, 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne has some limitations for lab experiments. It is highly volatile and has a low boiling point, which makes it difficult to handle. It is also sensitive to air and light, which can affect its stability.
Orientations Futures
There are several future directions for research on 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne. One direction is to explore its potential as an antimicrobial agent. Dihydrocarvone has been shown to inhibit the growth of various microorganisms, and further research could lead to the development of new antimicrobial agents. Another direction is to investigate its potential as an anti-inflammatory and antitumor agent. Dihydrocarvone has been found to exhibit these activities, and further research could lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, research could be conducted to optimize the synthesis method of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne, to improve its yield and purity.
Méthodes De Synthèse
Dihydrocarvone can be synthesized by the oxidation of dihydrocarveol, which is obtained from the reduction of carvone. The oxidation can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, and Jones reagent. The yield of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-ne depends on the choice of oxidizing agent, reaction conditions, and the purity of the starting material.
Applications De Recherche Scientifique
Dihydrocarvone has a wide range of scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material for the synthesis of enantiomerically pure compounds. Dihydrocarvone has been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities. It is also used as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
34131-96-9 |
|---|---|
Nom du produit |
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)- |
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
6-propan-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h8-11H,3-7H2,1-2H3 |
Clé InChI |
XQKOWLJBFQBFMO-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC(=O)CCC2C1 |
SMILES canonique |
CC(C)C1CCC2=CC(=O)CCC2C1 |
Autres numéros CAS |
34131-96-9 |
Synonymes |
4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-2(3H)-naphthalenone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



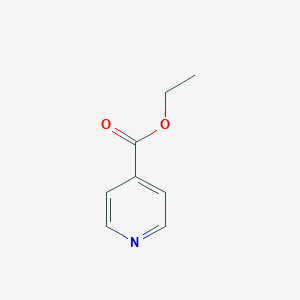
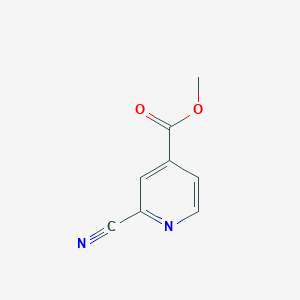
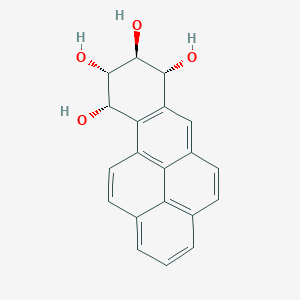
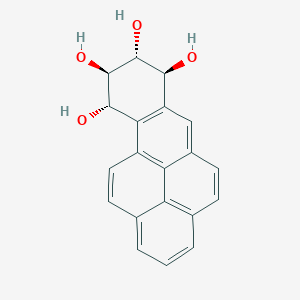
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
